
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-phenylmethanesulfonamide, commonly known as CBZ, is a chemical compound that has been used in scientific research for decades. It is a potent inhibitor of several enzymes and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Application in Bistable Memory Devices
The compound is used in the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which has shown promising potential for application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .
Use in Resistive Memory Effect
Thin films of the polymer, sandwiched between Al or Au and ITO electrodes, exhibit rewriteable flash memory behavior with bistable conductivity with a setting voltage ranging from 2 to 4.5 V, achieving a current ON/OFF ratio exceeding 100 .
Longevity in Memory Persistence
The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .
Role in Charge Transport Modulation
The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Enhancement of Memory Persistence
Memory persistence is strengthened by the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains .
Improvement of Thermal and Mechanical Stability
This physical network further enhances the thermal and mechanical stability of the PCaPMA in comparison to similar polymers highlighting its potential as a suitable material for organic memory devices .
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s worth noting that compounds with a carbazole heterocycle, like this one, are known to facilitate resistive switching by the applied voltage . This suggests that the compound might interact with its targets by modulating charge transport .
Biochemical Pathways
The resistive switching facilitated by the carbazole heterocycle in this compound suggests that it might influence pathways related to charge transport .
Result of Action
It’s known that compounds with a carbazole heterocycle can exhibit rewriteable flash memory behavior with bistable conductivity . This suggests that the compound might have potential applications in memory devices .
Action Environment
It’s worth noting that the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains of similar compounds can enhance their thermal and mechanical stability . This suggests that environmental factors such as temperature might influence the action of this compound .
properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-28(26,27)24(17-9-3-2-4-10-17)16-18(25)15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,18,25H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGTWDVBZFJDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

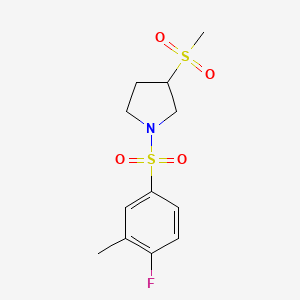
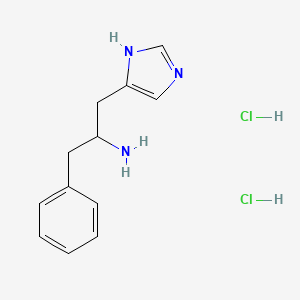

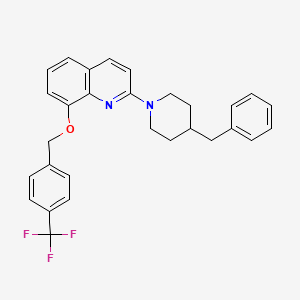
![2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2376927.png)

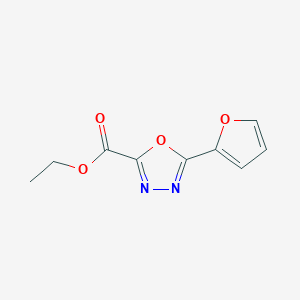

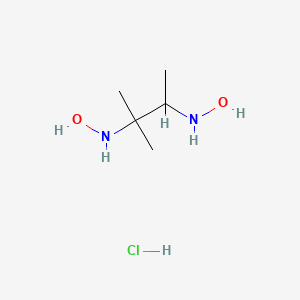
![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2376934.png)
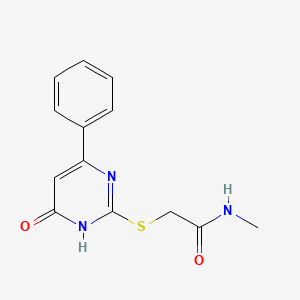
![8-fluoro-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376936.png)
![1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2376937.png)
